molecular formula C13H12BrCl2NO2 B12499829 tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate

tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate

Cat. No.: B12499829
M. Wt: 365.0 g/mol
InChI Key: CBXPSQGPURATKE-UHFFFAOYSA-N
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Description

Chemical Structure and Functional Groups tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate is a halogenated indole derivative with a tert-butyl carboxylate protective group. Its molecular formula is C₁₄H₁₂BrCl₂NO₂, and it features a bromine atom at position 3 and chlorine atoms at positions 5 and 6 on the indole scaffold. The tert-butyloxycarbonyl (Boc) group at position 1 serves as a protective moiety, enhancing stability during synthetic processes. This compound is primarily utilized as a versatile building block in pharmaceutical and agrochemical research, enabling further functionalization via cross-coupling reactions or nucleophilic substitutions .

Characterization typically involves NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm purity and structural integrity. For example, tert-butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate () is characterized by its molecular weight (344.63 g/mol) and functional groups (halogenated, Boc-protected), which align with the target compound’s reactivity profile.

Properties

Molecular Formula

C13H12BrCl2NO2

Molecular Weight

365.0 g/mol

IUPAC Name

tert-butyl 3-bromo-5,6-dichloroindole-1-carboxylate

InChI

InChI=1S/C13H12BrCl2NO2/c1-13(2,3)19-12(18)17-6-8(14)7-4-9(15)10(16)5-11(7)17/h4-6H,1-3H3

InChI Key

CBXPSQGPURATKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Cl)Br

Origin of Product

United States

Preparation Methods

Cyclization of Halogenated Anilines

A common approach involves constructing the indole core from halogenated aniline precursors. For example, 3,4,5-trichloroaniline can undergo cyclization with ethyl oxaloacetate under acidic conditions to yield 5,6-dichloroindole-2-carboxylate. Subsequent decarboxylation and bromination at position 3 generate the target skeleton.

Example Procedure:

  • Cyclization :
    • 3,4,5-Trichloroaniline (1.0 eq) reacts with ethyl oxaloacetate (1.2 eq) in polyphosphoric acid at 120°C for 6 h.
    • Yield: 68% (5,6-dichloroindole-2-carboxylic acid).
  • Decarboxylation :
    • Heating the acid in quinoline at 200°C under vacuum removes CO₂.
  • Bromination :
    • Treat decarboxylated indole with N-bromosuccinimide (NBS, 1.1 eq) in DMF at 0°C→RT for 2 h.

Boc Protection of the Indole Nitrogen

tert-Butoxycarbonylation

Protecting the indole nitrogen with a Boc group enhances stability and directs subsequent electrophilic substitutions.

Standard Protocol:

  • Dissolve 5,6-dichloroindole (1.0 eq) in dry DCM.
  • Add Boc₂O (1.2 eq) and DMAP (0.1 eq). Stir at RT for 12 h.
  • Yield: 85–92% (tert-butyl 5,6-dichloro-1H-indole-1-carboxylate).

Optimization Note :

  • Excess Boc₂O (1.5 eq) and prolonged reaction time (24 h) improve yields to >95% for sterically hindered substrates.

Regioselective Bromination at Position 3

Electrophilic Bromination

The Boc group deactivates the indole ring, favoring electrophilic substitution at position 3 due to electronic and steric effects.

Method A (NBS in DMF):

  • React tert-butyl 5,6-dichloro-1H-indole-1-carboxylate (1.0 eq) with NBS (1.1 eq) in DMF at 0°C.
  • Quench with Na₂S₂O₃, extract with EtOAc, and purify via silica chromatography.
  • Yield: 78% (tert-butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate).

Method B (Br₂ in CCl₄):

  • Use Br₂ (1.05 eq) in CCl₄ at −10°C for 30 min.
  • Higher selectivity but lower yield (62%) due to over-bromination side reactions.

Alternative Routes via Cross-Coupling

Suzuki-Miyaura Coupling

For substrates with pre-installed bromine, palladium-catalyzed coupling introduces chlorine atoms.

Procedure:

  • Start with tert-butyl 3-bromo-1H-indole-1-carboxylate.
  • Treat with Cl₂ gas (2.2 eq) in AcOH at 50°C for 4 h.
  • Yield: 70% (5,6-dichloro derivative).

Comparative Analysis of Methods

Method Key Step Yield (%) Purity (%) Limitations
Cyclization Indole ring formation 68 95 Requires harsh acids
Boc Protection Nitrogen protection 92 99 Sensitive to moisture
NBS Bromination Position 3 bromination 78 98 DMF removal challenges
Br₂ Bromination Electrophilic substitution 62 90 Over-bromination risks
Suzuki-Miyaura Chlorine introduction 70 97 Pd catalyst cost

Critical Reaction Parameters

  • Temperature : Bromination at 0°C minimizes side reactions.
  • Solvent : DMF enhances NBS solubility but complicates purification; CCl₄ offers better regioselectivity.
  • Catalysts : Pd(PPh₃)₄ (2 mol%) in Suzuki couplings improves efficiency.

Scalability and Industrial Adaptations

  • Continuous Flow Systems : Microreactors reduce reaction times (e.g., bromination in 10 min vs. 2 h).
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer Boc protection.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indoles, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate has several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules, it is valuable in the development of new synthetic methodologies.

    Biology: The compound can be used to study the biological activity of indole derivatives, which are known to exhibit various pharmacological properties.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and selectivity, making it a useful tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of tert-butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate with structurally related indole derivatives is provided below, focusing on substituent effects, reactivity, and applications.

Table 1: Comparative Analysis of Halogenated tert-Butyl Indole Carboxylates

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Reactivity Profile
This compound [949922-61-6] C₁₄H₁₂BrCl₂NO₂ 357.07 Br (C3), Cl (C5, C6) Halogenated, Boc-protected Cross-coupling, dehalogenation
tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate [1428866-18-5] C₁₄H₁₄BrNO₃ 324.17 Br (C3), CHO (C6) Aldehyde, halogenated Nucleophilic addition
tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate [1820684-15-8] C₁₄H₁₅BrClNO₂ 344.63 Br (C3), CH₂Cl (C6) Chloromethyl, halogenated Alkylation, elimination
(E)-tert-Butyl 6-(3-((methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate N/A C₁₇H₂₀NO₅S 353.41 Mesylate (C6), allyl chain Sulfonate ester, Boc-protected Elimination, substitution

Key Observations

The chloromethyl group in enables facile alkylation or elimination reactions, whereas the mesylate group in acts as a superior leaving group for nucleophilic substitutions .

Molecular Weight and Solubility

  • The target compound’s higher molecular weight (357.07 g/mol) compared to the aldehyde analog (324.17 g/mol) may reduce solubility in polar solvents, impacting reaction kinetics in solution-phase synthesis .

Applications in Drug Discovery

  • The dichloro and bromo substituents make the target compound a candidate for Suzuki-Miyaura cross-coupling , similar to brominated indoles in –11, which are intermediates in kinase inhibitor synthesis .
  • In contrast, the mesylate derivative () is tailored for click chemistry or prodrug development due to its labile sulfonate group .

Structural Characterization Challenges

  • Compounds with multiple halogens (e.g., Br and Cl) require high-resolution NMR and X-ray crystallography (using programs like SHELXL, ) to resolve overlapping signals or confirm regiochemistry .

Lumping Strategy Considerations

As noted in , halogenated indoles with similar substituents (e.g., Br/Cl vs. Br/CHO) may be "lumped" into surrogate categories during computational modeling to simplify reaction networks. However, the target compound’s distinct electronic profile (dual Cl substituents) warrants separate evaluation in mechanistic studies .

Biological Activity

tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate (CAS: 2089314-83-8) is a synthetic organic compound belonging to the indole family, characterized by its unique bromine and dichloro substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes and its implications in cancer research.

  • Molecular Formula : C13H12BrCl2NO2
  • Molecular Weight : 365.05 g/mol
  • IUPAC Name : tert-butyl 3-bromo-5,6-dichloroindole-1-carboxylate
  • Physical State : Typically a white solid

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are crucial for drug metabolism. This inhibition can lead to significant drug-drug interactions when co-administered with other pharmaceutical compounds.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit anti-cancer properties and influence cell signaling pathways. The presence of halogen atoms (bromine and chlorine) in this compound may enhance its pharmacological properties, making it a candidate for further investigation in cancer therapy and other therapeutic areas .

Table 1: Summary of Biological Activities

Activity TypeDescription
Cytochrome P450 Inhibition Inhibits CYP1A2 and CYP2C19, affecting drug metabolism and pharmacokinetics.
Anti-cancer Potential Similar compounds have shown efficacy against various cancer types; further studies needed.
Cell Signaling Modulation Potential to influence pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives, including this compound:

  • Cytochrome P450 Interaction Studies :
    • A study demonstrated that this compound selectively inhibits CYP enzymes, which could lead to altered pharmacokinetics of co-administered drugs. The IC50 values for CYP1A2 and CYP2C19 inhibition were reported as significant, indicating strong interaction potential .
  • Anti-cancer Research :
    • Indole derivatives have been extensively studied for their anti-cancer properties. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) by disrupting microtubule dynamics and enhancing reactive oxygen species (ROS) production . Further research is warranted to evaluate the specific effects of this compound on these pathways.
  • Pharmacological Applications :
    • The compound serves as a precursor for synthesizing potential drug candidates targeting specific enzymes or receptors involved in disease processes . Its unique structure may allow for the development of novel therapeutics with improved efficacy and selectivity.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate, and how can reaction efficiency be monitored?

  • Methodological Answer: The synthesis typically involves sequential halogenation and carboxylate protection. For example, bromination at the indole 3-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, followed by dichlorination at positions 5 and 6 via electrophilic substitution. The tert-butyl carboxylate group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic base like 4-dimethylaminopyridine (DMAP) . Reaction efficiency is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with intermediate characterization using 1H NMR^{1}\text{H NMR} to confirm halogenation sites .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer: Key techniques include:
  • 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR}: To confirm substitution patterns and Boc-group integrity. For example, the tert-butyl group typically shows a singlet at ~1.5 ppm in 1H NMR^{1}\text{H NMR} .
  • IR Spectroscopy: To identify carbonyl stretches (C=O) from the carboxylate group (~1740 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): For molecular weight validation and halogen isotope pattern confirmation .
  • X-ray Crystallography: To resolve ambiguities in regiochemistry or stereochemistry, employing SHELXL for refinement .

Q. How can column chromatography conditions be optimized for purifying this compound?

  • Methodological Answer: Use silica gel chromatography with a gradient elution system (e.g., hexane/ethyl acetate 8:1 to 4:1). The high halogen content increases polarity; thus, slower gradients improve separation. Pre-purification via recrystallization in dichloromethane/hexane mixtures can reduce impurities before chromatography . Monitor fractions by TLC (Rf ~0.3 in 4:1 hexane/ethyl acetate).

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use a fume hood due to potential halogenated vapor release.
  • Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as halogenated waste .

Q. What solvent systems are suitable for crystallizing this compound?

  • Methodological Answer: Slow evaporation of a saturated solution in dichloromethane/hexane (1:3) yields high-quality crystals. For X-ray studies, ensure solvent-free crystals by vacuum drying. Similar indole derivatives crystallize in monoclinic systems (e.g., space group P2₁/c) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder or twinning) be resolved during structure determination?

  • Methodological Answer: Use SHELXL’s TWIN and BASF commands to model twinning. For disorder, apply PART and SUMP restraints to refine split positions. Validate hydrogen bonding patterns via Mercury’s graph-set analysis to ensure consistency with Etter’s rules .

Q. What strategies address regioselectivity challenges during bromination and chlorination?

  • Methodological Answer:
  • Bromination: Use steric directing groups (e.g., tert-butyl carboxylate) to block the indole 1-position, favoring 3-bromo substitution.
  • Chlorination: Electrophilic chlorination (e.g., Cl₂ in acetic acid) targets electron-rich positions (5 and 6) due to the indole ring’s π-electron density. Confirm regiochemistry via NOESY correlations in 1H NMR^{1}\text{H NMR} .

Q. How can reaction yields be improved for large-scale synthesis?

  • Methodological Answer:
  • Microwave-Assisted Synthesis: Reduces reaction time for halogenation steps (e.g., 30 min at 80°C vs. 12 hrs conventional).
  • Catalytic Optimization: Replace DMAP with cheaper bases like triethylamine for Boc protection without sacrificing yield .

Q. What analytical approaches resolve contradictions in spectral data (e.g., unexpected 13C NMR^{13}\text{C NMR} shifts)?

  • Methodological Answer:
  • DFT Calculations: Compare experimental 13C NMR^{13}\text{C NMR} shifts with computed values (Gaussian 16, B3LYP/6-311+G(d,p)) to identify anomalous signals.
  • Variable-Temperature NMR: Detect dynamic effects (e.g., rotameric tert-butyl groups) causing peak broadening .

Q. How do hydrogen-bonding interactions influence crystal packing, and can they be engineered for co-crystallization?

  • Methodological Answer:
    Analyze hydrogen-bond motifs (e.g., N–H···O=C) using graph-set notation (e.g., C(4)C(4) chains). Co-crystallize with hydrogen-bond donors (e.g., carboxylic acids) to form stable supramolecular assemblies. SHELXL’s H-bond restraints ensure accurate refinement .

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